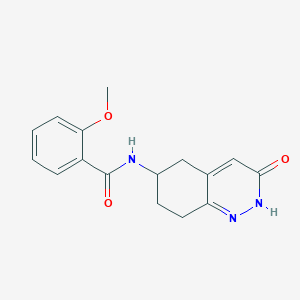![molecular formula C16H22N2O3S B2772492 1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone CAS No. 877649-37-1](/img/structure/B2772492.png)
1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound is also known as TPOP and belongs to the class of piperazine derivatives. TPOP has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Wirkmechanismus
TPOP exerts its effects by inhibiting the activity of COX-2 and MMP-9. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation. MMP-9 is an enzyme that degrades extracellular matrix proteins and is involved in cancer progression. TPOP binds to the active site of COX-2 and MMP-9, thereby inhibiting their activity.
Biochemical and Physiological Effects:
TPOP has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation. TPOP has also been shown to inhibit the invasion and migration of cancer cells. In addition, TPOP has been shown to inhibit the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
TPOP has several advantages for lab experiments. It is relatively easy to synthesize, and its yield can be optimized using various methods. TPOP has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising candidate for the development of new drugs. However, TPOP has some limitations for lab experiments. Its solubility in water is limited, and it can be toxic at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of TPOP. One area of research is the development of new drugs based on TPOP. TPOP has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising candidate for the development of new drugs. Another area of research is the optimization of TPOP synthesis methods to increase yield and purity. Finally, further studies are needed to investigate the safety and toxicity of TPOP.
Synthesemethoden
TPOP can be synthesized using various methods, including the reaction of 4-thiophen-2-yloxan-4-carboxylic acid with piperazine in the presence of a coupling agent. Another method involves the reaction of 4-thiophen-2-yloxan-4-carbonyl chloride with piperazine, followed by the addition of ethyl chloroformate. The yield of TPOP using these methods ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
TPOP has been studied for its potential use in the development of new drugs. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. TPOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are enzymes involved in inflammation and cancer progression. TPOP has also been shown to inhibit the replication of the hepatitis C virus.
Eigenschaften
IUPAC Name |
1-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-13(19)17-6-8-18(9-7-17)15(20)16(4-10-21-11-5-16)14-3-2-12-22-14/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIKYVVHXCUKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Fluoropyridin-4-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2772409.png)
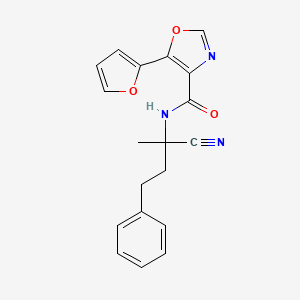
![4-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2772411.png)

![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B2772413.png)
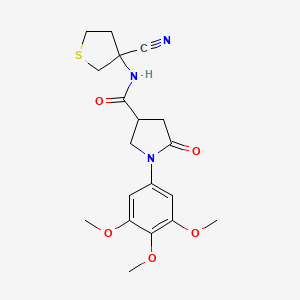
![N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B2772417.png)
![3-[2-Oxo-2-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2772422.png)
![N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772423.png)
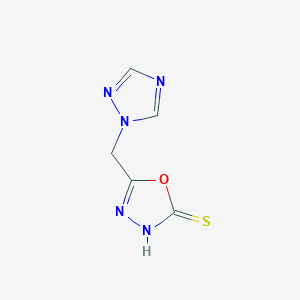
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2772428.png)
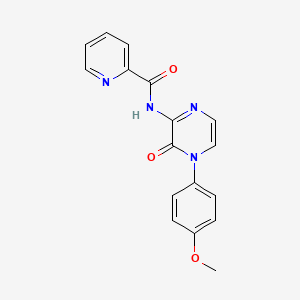
![2-[6-(2-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2772431.png)
